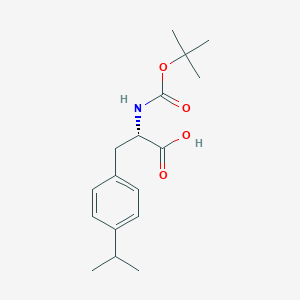

Boc-p-Isopropylphenyl-L-alanine

Description

Significance of Non-Natural Amino Acids in Chemical Biology and Drug Discovery Research

Non-natural amino acids (NNAAs), also known as non-proteinogenic amino acids, are amino acids that are not naturally encoded in an organism's genetic code. nih.gov They represent a significant expansion of the chemical space available for designing novel peptides and proteins with tailored functionalities. The incorporation of NNAAs into peptide sequences can confer a range of desirable properties, including:

Enhanced Stability: Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of NNAAs can increase resistance to enzymatic cleavage, thereby prolonging the peptide's half-life and therapeutic window. nih.govfiveable.me

Improved Potency and Selectivity: The unique side chains of NNAAs can create new interactions with biological targets, leading to higher binding affinity and greater selectivity for the desired receptor or enzyme.

Conformational Control: NNAAs can be used to induce specific secondary structures, such as helices or turns, in a peptide chain. This conformational constraint can lock the peptide into its bioactive conformation, enhancing its activity. nih.gov

Modified Pharmacokinetic Properties: By altering properties like hydrophobicity and charge, NNAAs can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

The utility of NNAAs is underscored by their presence in several FDA-approved drugs, highlighting their successful translation from academic research to clinical applications. nih.govacs.org

Rationale for the p-Isopropylphenyl Moiety in Rational Amino Acid Design

The p-isopropylphenyl group is a bulky, hydrophobic moiety. Its incorporation into an amino acid side chain, as in p-isopropylphenyl-L-alanine, serves several strategic purposes in rational drug design:

Probing Hydrophobic Pockets: The isopropylphenyl group can effectively occupy and interact with hydrophobic pockets in protein binding sites. This can lead to increased binding affinity and potency of the resulting peptide or small molecule.

Steric Hindrance: The bulkiness of the p-isopropylphenyl group can provide steric hindrance that shields the peptide backbone from enzymatic degradation.

Modulation of Aromatic Interactions: The phenyl ring allows for potential π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein, which can contribute to binding affinity. The isopropyl substituent can modulate the electronic nature and orientation of these interactions.

Role of tert-Butyloxycarbonyl (Boc) Protection in Advanced Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in organic synthesis, particularly in peptide synthesis. numberanalytics.comwikipedia.org Its role is to temporarily mask the reactivity of the amine, preventing it from participating in unwanted side reactions during the formation of a peptide bond. numberanalytics.com

The key features of Boc protection that make it valuable in advanced synthetic strategies include:

Acid Lability: The Boc group is stable under a wide range of reaction conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). wikipedia.org This allows for selective deprotection without affecting other acid-sensitive protecting groups that may be present in the molecule.

Orthogonality: The Boc group is orthogonal to other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. numberanalytics.com This orthogonality is crucial in complex syntheses where multiple protecting groups are used and need to be removed selectively at different stages of the synthesis. numberanalytics.com

Solid-Phase Peptide Synthesis (SPPS): Boc chemistry was foundational to the development of solid-phase peptide synthesis. In Boc-based SPPS, the C-terminal amino acid is attached to a solid support, and subsequent Boc-protected amino acids are added sequentially. After each coupling step, the Boc group is removed with acid to allow for the next coupling reaction. ku.dk

Interactive Data Table: Properties of Boc-p-Isopropylphenyl-L-alanine

| Property | Value |

| Molecular Formula | C17H25NO4 |

| Molecular Weight | 307.39 g/mol |

| CAS Number | 261360-70-7 |

This table summarizes key physical and chemical properties of the title compound. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)13-8-6-12(7-9-13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLPTAIXLYVQD-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679415 | |

| Record name | N-(tert-Butoxycarbonyl)-4-propan-2-yl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261360-70-7 | |

| Record name | N-(tert-Butoxycarbonyl)-4-propan-2-yl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Boc P Isopropylphenyl L Alanine and Its Analogs

Stereoselective Synthesis Approaches for Chiral L-Amino Acid Derivatives

The synthesis of chiral L-amino acid derivatives, the fundamental building blocks of peptides and proteins, demands a high degree of stereocontrol. Several powerful strategies have been developed to achieve this, ensuring the desired three-dimensional arrangement of atoms.

Asymmetric Alkylation Strategies in Amino Acid Construction

Asymmetric alkylation is a cornerstone for the synthesis of non-natural and structurally diverse α-amino acids. This approach involves the introduction of an alkyl group to a prochiral enolate or enolate equivalent of a glycine (B1666218) or alanine (B10760859) derivative, with chirality being induced by a catalyst or an auxiliary.

A significant advancement in this area is the direct asymmetric α-alkylation of amino acid esters without the need for protecting the amine (NH2) group. acs.org For instance, biomimetic chiral pyridoxals have been used as catalysts to facilitate the reaction between amino acid esters and alkyl halides, yielding chiral quaternary α-amino acids in high yields (up to 99%) and excellent enantiomeric excess (up to 99% ee). acs.org Another approach utilizes a combination of a chiral aldehyde and a palladium catalyst for the asymmetric α-allenylic alkylation of NH2-unprotected amino acid esters. acs.org This method has proven effective for generating a wide array of α,α-disubstituted amino acid esters. acs.org

Copper-catalyzed asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff bases represents another powerful technique. Using catalysts like copper/(4S,2R)-tBu-Phosferrox, this method can produce unnatural α-substituted α-amino acids with high yields and enantioselectivities, even at low catalyst loadings. chemrxiv.org Tandem N-alkylation/π-allylation of α-iminoesters provides a one-step route to complex, enantioenriched α-allyl-α-aryl α-amino acids from three commercially available components. nih.gov

Table 1: Asymmetric Alkylation Methodologies

| Catalytic System/Method | Substrate | Key Features | Reference |

|---|---|---|---|

| Biomimetic Chiral Pyridoxals | NH2-unprotected amino acid esters | High yield and enantioselectivity | acs.org |

| Chiral Aldehyde/Palladium | NH2-unprotected amino acid esters | Access to α,α-disubstituted amino acids | acs.org |

| Copper/(4S,2R)-tBu-Phosferrox | tert-butyl glycinate Schiff base | High performance at low catalyst loading | chemrxiv.org |

| Tandem N-alkylation/π-allylation | α-iminoesters | Three-component, one-step synthesis | nih.gov |

Asymmetric Hydrogenation of Dehydroamino Acids and Derivatives

Asymmetric hydrogenation of α-dehydroamino acids and their derivatives is a highly efficient and widely used method for producing chiral α-amino acids. This reaction involves the addition of hydrogen across the double bond of a dehydroamino acid precursor in the presence of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

Rhodium/DuanPhos-catalyzed asymmetric hydrogenation of aliphatic α-dehydroamino ketones has been shown to produce chiral α-amino ketones with high yields and excellent enantioselectivities (up to 99% ee). nih.gov These products can be further reduced to valuable chiral β-amino alcohols. nih.gov Similarly, novel chiral aminophosphine (B1255530) phosphinite ligands, when complexed with rhodium, serve as excellent catalysts for the enantioselective hydrogenation of dehydroamino acid derivatives, achieving enantiomeric excesses of over 95%. thieme-connect.de The success of this method relies on the ability of the chiral ligand to create a chiral environment around the metal center, which dictates the facial selectivity of the hydrogenation.

Chiral Auxiliary-Induced Synthetic Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed.

One such auxiliary, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is used in the synthesis of optically active amino acids. tcichemicals.com When a nickel complex of this auxiliary and glycine is treated with an alkylating agent, the alkyl group is introduced stereoselectively. Subsequent hydrolysis yields the desired L-amino acid. tcichemicals.com Another strategy employs a chiral relay auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, for the asymmetric synthesis of α-amino acids. rsc.org This auxiliary utilizes non-stereogenic N-benzyl protecting groups to enhance the diastereoselectivity during the alkylation of its C6 enolate. rsc.org The Schöllkopf bislactim ether is another well-established chiral auxiliary that enables the synthesis of quaternary aryl amino acids through a three-component aryne coupling reaction, yielding products with high diastereoselectivity. nih.gov

Palladium-Catalyzed C-H Bond Functionalization Techniques for Arylation

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of aryl groups into organic molecules, including amino acids. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

Regioselective Arylation of Amino Acid Derivatives

The ability to selectively functionalize a specific C-H bond is crucial for the synthesis of complex molecules. In the context of amino acids, palladium catalysis has enabled the regioselective arylation at various positions.

The β-C–H arylation of α-amino acids has been achieved using a practical N-methoxyamide auxiliary in conjunction with a pyridine-type ligand. acs.org This method has been successfully applied to the gram-scale synthesis of unnatural amino acids. acs.org Palladium-catalyzed C-arylation of N,N-disubstituted hydantoins derived from amino acids provides a general route to quaternary α-aryl amino acids. organic-chemistry.org This reaction tolerates a wide range of functional groups on both the hydantoin (B18101) and the aryl iodide. organic-chemistry.org Furthermore, a native α-amino acid derivative itself can act as a directing group for the palladium-catalyzed arylation of benzylic C-H bonds, leading to the synthesis of 5-aryl-1,4-benzodiazepin-2-ones. rsc.orgrsc.org

Table 2: Regioselective Arylation of Amino Acid Derivatives

| Position of Arylation | Substrate/Directing Group | Catalyst/Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| β-C-H | N-methoxyamide auxiliary | Pd catalyst, pyridine-type ligand | Synthesis of unnatural amino acids | acs.org |

| α-C-H | Amino acid-derived hydantoins | Pd(TFA)2, NaHMDS | Synthesis of quaternary α-aryl amino acids | organic-chemistry.org |

| Benzylic C-H | Native α-amino acid derivative | Pd(OAc)2, Ag2CO3 | Synthesis of 5-aryl-1,4-benzodiazepin-2-ones | rsc.orgrsc.org |

Utilization of 8-Aminoquinoline (B160924) or Picolinic Acid Directing Groups

Bidentate directing groups, such as 8-aminoquinoline and picolinic acid, have proven to be exceptionally effective in directing transition metal catalysts to specific C-H bonds. nih.govnih.gov These groups form a stable chelate with the metal center, positioning it in close proximity to the target C-H bond and facilitating its activation.

The 8-aminoquinoline group is a powerful bidentate directing group for a wide range of metal-catalyzed C-H functionalization reactions, including those involving both sp2 and sp3 C-H bonds. nih.govresearchgate.net It has been instrumental in the nickel-catalyzed C(sp3)–H arylation of aliphatic amides. acs.org While the robust amide bond of the 8-aminoquinoline auxiliary can be challenging to cleave, methods for its oxidative deprotection have been developed. nih.gov

Picolinic acid and its derivatives have also been widely used as directing groups. nih.gov For example, picolinamide (B142947) has been employed as a traceless directing group in the cobalt-catalyzed C(sp2)-H carbonylation of amino acid derivatives. nih.gov The picolinic amide moiety can be effectively cleaved under mild reductive conditions using zinc in aqueous hydrochloric acid, demonstrating its utility as a removable directing group. cam.ac.uk The strategic use of these directing groups has significantly expanded the scope of C-H functionalization in the synthesis of complex amino acid derivatives. rsc.org

Derivatization Strategies for Structural Elucidation and Analytical Purity

Derivatization is a technique that transforms a chemical compound into a product with a similar chemical structure, known as a derivative. This process is crucial for enhancing sensitivity and selectivity in analytical methods. actascientific.com It allows for the analysis of a wide range of compounds by various chromatographic techniques that might otherwise be unsuitable due to volatility or instability. actascientific.com

Precolumn Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

Pre-column derivatization is a powerful technique used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of amino acids. actascientific.com In this method, the amino acids are chemically modified before they enter the HPLC column. actascientific.com This pre-analysis derivatization enhances the detectability of the amino acids, which often lack a strong chromophore for UV detection. tandfonline.com

The process typically involves reacting the amino acid sample with a derivatizing reagent to form a fluorescent or UV-absorbent derivative. tandfonline.comnih.gov These derivatives can then be easily separated and quantified using reverse-phase HPLC. actascientific.com Commonly used derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). nih.govjascoinc.com OPA reacts with primary amino acids, while FMOC is used for both primary and secondary amino acids. nih.govjascoinc.com The combination of OPA and FMOC allows for the simultaneous analysis of all amino acids. nih.gov

Recent advancements have focused on automating this process to improve throughput and reduce manual labor. nih.govnih.gov One such innovation is the in-needle Pre-column Derivatization for Amino acid Quantification (iPDAQ) system. nih.govnih.gov This online method performs the derivatization reaction within the injection needle of the autosampler, eliminating the need for separate reaction vials and significantly increasing the number of samples that can be analyzed in a single batch. nih.govnih.gov

Table 1: Comparison of Pre-column Derivatization Methods

| Method | Description | Advantages | Disadvantages |

| Offline In-Vial | Derivatization occurs in separate vials before injection. nih.gov | Established and well-understood. | Lower throughput, higher reagent consumption. nih.gov |

| Online In-Needle (iPDAQ) | Derivatization takes place within the HPLC autosampler needle. nih.govnih.gov | Higher throughput, reduced reagent use, automated. nih.govnih.gov | Requires specialized equipment. |

Application of Chiral Derivatizing Agents (e.g., Marfey's Reagent) in Stereochemical Analysis

The determination of the stereochemistry of amino acids is critical in many fields, including the synthesis of chiral drugs. nih.gov Chiral derivatizing agents are employed to distinguish between enantiomers (mirror-image isomers) of amino acids. acs.org Marfey's reagent, or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used chiral derivatizing agent for this purpose. thermofisher.comnih.govnih.gov

Marfey's reagent reacts with the amino group of an amino acid to form diastereomers. nih.gov These diastereomers, unlike the original enantiomers, have different physical properties and can be separated using standard reverse-phase HPLC. nih.gov The elution order of the diastereomers can then be used to determine the absolute configuration (D or L) of the original amino acid. acs.org

While Marfey's reagent is highly effective, other chiral derivatizing agents have also been developed and utilized. nih.govnih.gov These include 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.govnih.govacs.org The choice of derivatizing agent can depend on the specific amino acid being analyzed and the desired sensitivity of the analysis. nih.gov For complex analyses, using a combination of different chiral derivatizing agents can provide more reliable results. nih.gov

Table 2: Common Chiral Derivatizing Agents for Amino Acid Analysis

| Agent | Abbreviation | Common Applications |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | General-purpose chiral analysis of amino acids. nih.govnih.govnih.gov |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | GITC | Separation of unusual amino acids. nih.govnih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | High enantioselectivity for specific amino acids. nih.govacs.org |

| o-phthalaldehyde/isobutyryl-l-cysteine | OPA-IBLC | Analysis of both primary and secondary amino acids. nih.govnih.gov |

Methodologies for Installing and Removing Boc Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.orgjk-sci.com Its popularity stems from the ease of its installation and its selective removal under acidic conditions. wikipedia.orgorganic-chemistry.org

Use of Di-tert-Butyl Dicarbonate (B1257347) (Boc₂O)

The most common method for introducing the Boc protecting group is through the use of di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) (Boc₂O). wikipedia.orgjk-sci.commychemblog.com The reaction is typically carried out by treating the amino acid with Boc₂O in the presence of a base. wikipedia.orgchemicalbook.com

The reaction can be performed under various conditions. fishersci.co.uk Aqueous conditions with a base like sodium bicarbonate are common. wikipedia.orgchemicalbook.com Alternatively, the reaction can be conducted in an organic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) with a base like 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine (B128534) (TEA). jk-sci.commychemblog.comchemicalbook.com The choice of solvent and base can be optimized for the specific amino acid to achieve high yields. fishersci.co.ukgoogle.com In some cases, the reaction can even be performed without a solvent. jk-sci.com

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. jk-sci.com This leads to the formation of a carbamate (B1207046) and the release of tert-butoxide and carbon dioxide. jk-sci.com

Acid-Mediated Deprotection with Trifluoroacetic Acid (TFA)

The removal of the Boc group, or deprotection, is typically achieved using strong acids. wikipedia.org Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose. wikipedia.orgchemicalbook.commasterorganicchemistry.com The deprotection is usually carried out by treating the Boc-protected amino acid with neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). jk-sci.comchemicalbook.comcommonorganicchemistry.com

The mechanism of deprotection involves the protonation of the carbamate oxygen by TFA. commonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.comcommonorganicchemistry.com

A potential complication during deprotection is the reaction of the liberated tert-butyl cation with other nucleophilic functional groups in the molecule. wikipedia.org To prevent this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cations. wikipedia.orgnih.gov

Table 3: Reagents for Boc Protection and Deprotection

| Process | Reagent | Common Solvents | Key Considerations |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) wikipedia.orgjk-sci.commychemblog.com | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water jk-sci.comchemicalbook.comfishersci.co.uk | Requires a base (e.g., NaHCO₃, TEA, DMAP). wikipedia.orgjk-sci.comchemicalbook.com |

| Deprotection | Trifluoroacetic Acid (TFA) wikipedia.orgchemicalbook.commasterorganicchemistry.com | Dichloromethane (DCM), Neat (undiluted) TFA jk-sci.comchemicalbook.comcommonorganicchemistry.com | Scavengers may be needed to prevent side reactions. wikipedia.orgnih.gov |

Development of Novel Synthetic Routes to N-Protected Amino Acid Derivatives

One area of focus is the development of more environmentally friendly methods. This includes the use of recyclable catalysts and solvent-free reaction conditions. organic-chemistry.org For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent and catalyst for Boc protection has shown promise. organic-chemistry.org

Another avenue of research involves the development of novel protecting groups and their corresponding installation and removal methods. slideshare.net While the Boc group remains highly popular, other protecting groups with different lability characteristics are being investigated to provide chemists with a broader toolbox for complex multi-step syntheses. wikipedia.org

Furthermore, innovative catalytic systems are being developed to enable the synthesis of complex amino acid derivatives with high stereoselectivity. acs.org Relay catalysis, for example, combines multiple catalytic cycles in a single pot to construct intricate molecular architectures efficiently. acs.org These advanced methods are crucial for the synthesis of non-standard amino acids and their incorporation into peptides and other bioactive molecules. ariel.ac.ilresearchgate.netnih.gov

Application of Boc P Isopropylphenyl L Alanine in Peptide and Peptidomimetic Chemistry

Incorporation into Peptide Sequences

The synthesis of peptides containing Boc-p-Isopropylphenyl-L-alanine can be accomplished through established methods of peptide chemistry, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies. The presence of the bulky p-isopropylphenyl side chain requires careful consideration of reaction conditions to ensure efficient synthesis.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based SPPS, a strategy pioneered by Bruce Merrifield. nih.govpeptide.com In this approach, the peptide is assembled sequentially on an insoluble resin support. The general cycle for incorporating an amino acid like this compound involves deprotection of the N-terminal Boc group of the resin-bound peptide, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next incoming Boc-protected amino acid.

The deprotection step is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA), which selectively removes the acid-labile Boc group. peptide.compeptide.com Following deprotection, the N-terminal amine is neutralized, often with a hindered base like diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction. peptide.com The coupling of this compound is achieved by activating its carboxylic acid group with a coupling reagent.

Table 1: General Boc-SPPS Protocol for Incorporation of this compound

| Step | Procedure | Reagents & Conditions | Purpose |

| 1. Deprotection | The resin-bound peptide is treated to remove the N-terminal Boc group. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) for 15-25 minutes. chempep.com | Exposes the N-terminal amine for the next coupling step. |

| 2. Washing | The resin is washed to remove excess TFA and the cleaved Boc group. | DCM, Isopropanol (IPA). chempep.com | Prepares the resin for neutralization and coupling. |

| 3. Neutralization | The protonated N-terminal amine (trifluoroacetate salt) is neutralized. | 10% Diisopropylethylamine (DIEA) in DCM for 2x10 minutes. chempep.com | Generates the free amine nucleophile required for coupling. |

| 4. Washing | The resin is washed to remove excess base and salts. | DCM. | Ensures a clean environment for the coupling reaction. |

| 5. Coupling | The incoming this compound is coupled to the N-terminus. | This compound, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in a solvent like N,N-Dimethylformamide (DMF) or DCM. peptide.com | Forms the new peptide bond. |

| 6. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM. | Purifies the resin-bound peptide for the next cycle. |

| 7. Final Cleavage | After the sequence is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed. | Strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). peptide.comspringernature.com | Releases the final peptide product. |

This table presents a generalized protocol. Specific times and reagents may be optimized for particular sequences.

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SolPS) offers an alternative to SPPS and is particularly useful for large-scale synthesis of shorter peptides. bachem.combachem.com In this method, both the protected amino acids and the growing peptide chain are soluble in an organic solvent. mdpi.com The synthesis proceeds by coupling a Boc-protected amino acid, such as this compound, to the free amine of a C-terminally protected amino acid or peptide fragment. bachem.combachem.com After each coupling step, the product is isolated and purified before the Boc group is removed to prepare for the next coupling.

A typical solution-phase coupling would involve reacting this compound with a C-terminally protected peptide in the presence of a coupling agent like EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and an additive like HOBt (1-Hydroxybenzotriazole) to minimize side reactions. nih.gov Deprotection of the Boc group is then carried out under acidic conditions, similar to SPPS, before the next amino acid is introduced. nih.gov While this method allows for purification of intermediates, it can be more time-consuming than SPPS due to the workup required after each step. bachem.com

Impact of Non-Natural Amino Acid Incorporation on Peptide Elongation and Deprotection

The incorporation of non-natural amino acids, especially those with bulky side chains like p-isopropylphenyl, can significantly impact the efficiency of peptide synthesis. nih.gov

Steric Hindrance: The bulky nature of the p-isopropylphenyl group can cause steric hindrance, potentially slowing down both the coupling and deprotection steps. The coupling of the incoming this compound may require extended reaction times or more potent activating reagents (e.g., HATU) to achieve complete acylation of the N-terminal amine. Similarly, the cleavage of the Boc group from a p-isopropylphenyl-L-alanine residue might be slower compared to a less bulky amino acid like alanine (B10760859).

Peptide Aggregation: The hydrophobic character of the p-isopropylphenyl side chain can increase the tendency of the growing peptide chain to aggregate on the solid support, particularly in hydrophobic or self-associating sequences. peptide.com This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling, and resulting in deletion sequences. The use of "difficult sequence" protocols, such as employing higher temperatures, chaotropic salts, or specialized "in situ neutralization" techniques, can help to disrupt these aggregates and improve synthetic outcomes. peptide.com

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov this compound is a powerful tool in this endeavor due to the unique properties conferred by its side chain.

Structural Constraints and Conformational Mimicry for Enhanced Bioactivity

A primary goal in peptidomimetic design is to constrain the molecule into its bioactive conformation, which can lead to enhanced binding affinity and specificity for its biological target. nih.gov The incorporation of sterically demanding, non-natural amino acids is a key strategy to achieve this.

The p-isopropylphenyl side chain of this amino acid imposes significant steric constraints on the peptide backbone and the side chain's own rotational freedom (torsional angles φ, ψ, and χ). This restriction reduces the number of accessible conformations, pre-organizing the peptide into a more defined shape. nih.gov By replacing a natural amino acid like phenylalanine or tyrosine with p-isopropylphenyl-L-alanine, chemists can probe the steric tolerance of a receptor's binding pocket. The bulky side chain can be used to mimic a specific structural feature of a larger protein or to enforce a particular secondary structure, such as a β-turn or an α-helix, which is often crucial for biological activity. nih.govnih.gov

Influence of Non-Natural Amino Acid Side Chains on Peptide Stability and Pharmacological Properties

The introduction of non-natural amino acid side chains is a well-established strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability. nih.gov

Enhanced Proteolytic Stability: Natural peptides are rapidly degraded in the body by proteases, which recognize and cleave specific peptide bonds adjacent to natural amino acid residues. The p-isopropylphenyl side chain is not recognized by most common proteases. Its incorporation into a peptide sequence can therefore shield adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological systems. nih.gov

Table 2: Predicted Influence of p-Isopropylphenyl-L-alanine Incorporation on Peptide Properties

| Property | Influence of p-Isopropylphenyl Side Chain | Rationale |

| Receptor Binding Affinity | Potentially Increased | The bulky, hydrophobic side chain can create additional van der Waals and hydrophobic interactions within the binding pocket of a target protein. |

| Proteolytic Stability | Increased | The non-natural side chain is not a substrate for most proteases, preventing enzymatic degradation at or near the insertion site. nih.gov |

| Conformational Flexibility | Decreased | Steric bulk restricts the rotation around backbone (φ, ψ) and side-chain (χ) bonds, leading to a more rigid structure. nih.gov |

| Hydrophobicity | Increased | The isopropylphenyl group is significantly more hydrophobic than the side chains of most natural amino acids. |

| Membrane Permeability | Potentially Increased | Increased hydrophobicity can facilitate passive diffusion across lipid bilayers, though overall peptide size and charge remain critical factors. nih.gov |

Role of Boc P Isopropylphenyl L Alanine As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Molecular Architectures

The use of chiral amino acids as starting materials or key intermediates is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control. However, specific examples detailing the application of Boc-p-Isopropylphenyl-L-alanine in this context are not documented in readily accessible scientific literature.

Intermediates in Natural Product Synthesis

There is no available research demonstrating the use of this compound as a specific intermediate in the total synthesis of natural products. While non-natural amino acids are vital in creating analogs of natural products, the role of this particular compound has not been reported.

Intermediates in Pharmaceutical Agent Synthesis

Similarly, a direct link between this compound and the synthesis of specific pharmaceutical agents is not found in the reviewed literature. The synthesis of peptide-based drugs or small molecules containing amino acid scaffolds is a common strategy, but the contribution of this specific building block is not documented.

Design of Chiral Ligands in Coordination Chemistry and Catalysis Research

Chiral amino acids are frequently used as scaffolds for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment that influences the stereochemical outcome of a reaction.

Metal Ion Coordination Properties of Pyridyl Analogs

There is no specific research available on the synthesis or metal ion coordination properties of pyridyl analogs derived from this compound.

Application in Asymmetric Organic Catalysis

No studies were found that describe the application of ligands derived from this compound in asymmetric organic catalysis. While the general field of asymmetric catalysis is well-developed, the contribution of this specific compound is not reported.

Precursors for Stereoregular Polyamides

Amino acids can serve as monomers for the synthesis of polyamides. The chirality of the amino acid precursor can lead to the formation of stereoregular polymers with unique properties. However, there is no available research on the use of this compound as a precursor for the synthesis of stereoregular polyamides.

Application in Rational Drug Design Research

Scaffold Development for Enzyme Inhibitors

The incorporation of NNAAs like Boc-p-Isopropylphenyl-L-alanine into inhibitor design allows for the fine-tuning of molecular properties to achieve enhanced potency and selectivity. researchgate.netnih.gov The unique side chain of this compound can explore regions of an enzyme's active site or allosteric sites that are not accessible to natural amino acids, potentially leading to novel mechanisms of inhibition.

Design of Alanine (B10760859) Racemase Inhibitors

Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.govcreative-enzymes.com Since this enzyme is absent in humans, it represents an attractive and well-validated target for the development of novel antibacterial drugs. nih.govnih.gov The active site of alanine racemase contains a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor covalently linked to a lysine (B10760008) residue. creative-enzymes.comnih.govrcsb.org The reaction proceeds through the abstraction of the α-proton from alanine, stabilized by the PLP cofactor. wikipedia.org

While direct studies employing this compound as an alanine racemase inhibitor are not extensively documented, its structural characteristics suggest its potential as a scaffold. The design of non-substrate analog inhibitors is a key strategy to avoid off-target effects associated with PLP-dependent enzymes. nih.gov The bulky and hydrophobic p-isopropylphenyl group could be leveraged to target hydrophobic pockets within or near the enzyme's active site entryway, which is a recognized strategy in structure-aided drug design for this enzyme. nih.gov By modifying the core amino acid structure with this non-natural side chain, it may be possible to design inhibitors that bind with high affinity and specificity, disrupting the enzyme's function without mimicking the natural substrate.

Inhibition of Other Enzyme Targets (e.g., Human Tissue Nonspecific Alkaline Phosphatase)

Human Tissue Nonspecific Alkaline Phosphatase (TNAP) is an enzyme involved in various physiological processes, most notably bone mineralization. nih.govnih.govnih.gov It hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. nih.govnih.gov Dysregulation of TNAP is associated with diseases like hypophosphatasia and vascular calcification, making it a therapeutic target. nih.govresearchgate.net The active site of TNAP is a complex environment containing metal ions like zinc and magnesium, and mutations around this site can severely affect its function. nih.govresearchgate.netuniprot.org

The development of selective TNAP inhibitors is an active area of research. researchgate.net Although specific inhibitors based on this compound have not been reported, its utility as a scaffold can be postulated. Non-natural amino acids can serve as foundational structures for building inhibitors that interact with unique regions of an enzyme. nih.gov The p-isopropylphenyl group could potentially engage in hydrophobic or van der Waals interactions within the active site valley or other surface pockets of the TNAP dimer, contributing to binding affinity and selectivity over other alkaline phosphatase isozymes. nih.govnih.gov

Rational Design of Inhibitors Targeting Specific Biological Pathways

The use of NNAAs is a cornerstone of modern medicinal chemistry for creating libraries of compounds to screen against various biological targets. researchgate.netnih.gov this compound serves as a versatile building block in this context. Its protected amine (Boc group) allows for controlled peptide synthesis, while its unique side chain introduces novel structural and physicochemical properties into resulting molecules. researchgate.net

By incorporating this NNAA into peptide or small-molecule libraries, researchers can systematically probe the structure-activity relationships (SAR) of a given target. dimensioncap.com This rational design approach facilitates the development of inhibitors for specific biological pathways implicated in diseases ranging from cancer to metabolic disorders. The introduction of the p-isopropylphenyl group can enhance properties such as metabolic stability, cell permeability, and binding affinity, which are critical for the development of effective drugs. nih.gov

Lead Optimization Strategies Leveraging Non-Natural Amino Acid Scaffolds

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological and pharmacokinetic properties. acs.org The use of NNAAs like this compound provides medicinal chemists with a powerful tool to refine the properties of a lead compound. dimensioncap.comrsc.org

Introduction of Aromatic Side Chains for Receptor Binding Interactions

The aromatic side chains of amino acids play a crucial role in molecular recognition, often participating in key binding interactions within a receptor's active site. nih.govnih.gov The p-isopropylphenyl group of this compound offers a large, non-polar surface that can significantly enhance binding affinity through hydrophobic interactions. These interactions are fundamental to the stability of many protein-ligand complexes.

This bulky aromatic group can occupy hydrophobic pockets in a target receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy. While phenylalanine offers an aromatic ring, the addition of the isopropyl group provides a larger and more sterically defined substituent, potentially allowing for more specific and stronger van der Waals contacts with the receptor surface. This can be a key strategy in lead optimization to increase the potency of a drug candidate.

Role of Chirality in Drug-Receptor Specificity and Interactions

Chirality is a fundamental aspect of drug design, as biological systems, including enzymes and receptors, are themselves chiral. nih.govpharmint.net The interaction between a chiral drug and its receptor is often stereospecific, meaning that one enantiomer (the eutomer) will have significantly higher activity than the other (the distomer). nih.gov This specificity is often explained by the three-point interaction model, where a precise spatial arrangement of functional groups is required for optimal binding. acs.org

This compound is supplied as the L-enantiomer, which is the stereoisomer of most natural amino acids found in human proteins. nih.govyoutube.com Utilizing a single, defined enantiomer in drug design is crucial for several reasons:

Enhanced Specificity and Potency: The L-configuration ensures that the functional groups (the amino group, the carboxyl group, and the p-isopropylphenyl side chain) are oriented in a specific three-dimensional arrangement. This allows for precise interactions with a chiral receptor binding site, leading to higher potency. acs.orgacs.org

Reduced Off-Target Effects: The distomer, or the D-enantiomer in this case, may not bind to the intended target but could interact with other receptors in the body, leading to unwanted side effects or toxicity. nih.gov

Simplified Pharmacology and Clinical Development: Using a single enantiomer results in a more predictable pharmacokinetic and pharmacodynamic profile, which is a significant advantage in clinical development. nih.gov

The defined L-chirality of this compound is therefore a critical feature that allows for its rational incorporation into drug candidates to achieve highly specific and selective interactions with their biological targets. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C17H25NO4 | scbt.com |

| Molecular Weight | 307.39 g/mol | scbt.com |

| CAS Number | 261360-70-7 | scbt.com |

| Appearance | White to off-white powder | - |

| Chirality | L-enantiomer | - |

| Protecting Group | tert-Butoxycarbonyl (Boc) | nih.gov |

Table 2: Potential Applications of this compound in Drug Design

| Application Area | Rationale | Potential Advantage of the p-Isopropylphenyl Group |

| Alanine Racemase Inhibition | Novel antibacterial drug development. | Provides a bulky, hydrophobic moiety to target non-substrate binding pockets, potentially increasing specificity and affinity. |

| TNAP Inhibition | Treatment of diseases related to abnormal mineralization. | Can engage in hydrophobic interactions within the enzyme's active site valley or allosteric sites. |

| Lead Optimization | Improving potency and selectivity of drug candidates. | Enhances hydrophobic and van der Waals interactions with the target receptor, improving binding affinity. |

| Scaffold for Chemical Libraries | Generating diverse molecules for drug screening. | Introduces unique structural and physicochemical properties not found in natural amino acids. |

In silico Approaches in Drug Design, Including Docking Investigations

Information regarding the use of this compound in computational drug design, such as molecular docking simulations to predict its binding affinity and interaction with protein targets, is not present in the reviewed literature. Consequently, no data on specific docking scores, binding energies, or key molecular interactions can be presented. The creation of data tables detailing these findings is therefore not possible.

Future Directions and Emerging Research Areas

Development of Novel and Green Synthetic Methodologies

The synthesis of non-natural amino acids (ncAAs) like Boc-p-Isopropylphenyl-L-alanine is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional chemical syntheses often involve harsh reaction conditions, toxic reagents, and multiple protection/deprotection steps, leading to significant environmental impact and high costs. nih.govnih.gov The future of its synthesis lies in the adoption of greener alternatives, primarily through biocatalysis and innovative chemical strategies.

Biocatalytic Synthesis: Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions, making them ideal for green chemistry. nih.govnih.govresearchgate.net Several classes of enzymes are being explored for the synthesis of ncAAs:

Transaminases: These enzymes can catalyze the asymmetric amination of a corresponding keto-acid precursor to yield the desired L- or D-amino acid with high enantiomeric excess. nih.gov The development of robust transaminases with broad substrate specificity is a key area of research.

Carbon-Nitrogen Lyases: These enzymes can catalyze the addition of ammonia (B1221849) to an α,β-unsaturated carboxylic acid derivative, providing a direct route to the amino acid backbone. researchgate.net

Engineered Enzymes: Through directed evolution and computational design, enzymes can be tailored to accept bulky, non-natural substrates like the p-isopropylphenyl group and catalyze specific bond formations. nih.govnih.gov Recent work has shown the potential of pairing enzymes with photocatalysts to create novel amino acids with multiple stereocenters. acs.org

Innovative Chemical Synthesis: Advances in chemical synthesis are also contributing to greener routes. This includes the development of novel catalysts that can operate under milder conditions and the use of flow chemistry to improve reaction efficiency and safety. Light-mediated protocols using radical decarboxylative processes from abundant starting materials like carboxylic and α-keto acids are also showing promise for synthesizing complex ncAAs with high functional group tolerance. rsc.org

Table 1: Comparison of Synthetic Methodologies for Non-Natural Amino Acids

| Methodology | Advantages | Challenges |

| Traditional Chemical Synthesis | Well-established, versatile for a wide range of substrates. | Often requires harsh conditions, multiple steps, and generates significant waste. nih.gov |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme stability and substrate specificity for non-natural structures can be limiting. |

| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic steps for efficient synthesis. researchgate.net | Requires careful integration of reaction conditions for both catalytic systems. |

| Photoredox Catalysis | Enables novel bond formations under mild conditions. acs.org | Can require specialized equipment and photosensitive reagents. |

Integration with Advanced High-Throughput Screening Technologies

The discovery of novel peptides and small molecules incorporating this compound for therapeutic or diagnostic purposes relies heavily on the ability to screen large libraries of compounds. creative-peptides.com High-throughput screening (HTS) technologies are essential for rapidly identifying "hit" molecules with desired biological activity. creative-peptides.comnih.gov

Future efforts will focus on integrating the synthesis of this compound-containing libraries with various HTS platforms:

Phage Display, mRNA Display, and Bacterial Surface Display: These are powerful techniques for screening vast peptide libraries. acs.org While traditionally used for proteinogenic amino acids, methods are being developed to incorporate non-natural amino acids into these display systems. acs.orgacs.org

One-Bead-One-Compound (OBOC) Libraries: This combinatorial method allows for the synthesis of massive chemical libraries on solid supports. acs.orgnih.gov Advanced screening techniques like fiber-optic array scanning technology (FAST) can screen millions of these bead-based compounds per minute. nih.govacs.org

Affinity Selection-Mass Spectrometry (AS-MS): This technique allows for the rapid identification of binders from a complex library by incubating the library with a target protein and then identifying the bound compounds using mass spectrometry. acs.org

The development of these integrated platforms will accelerate the discovery of new drug candidates and research tools based on this compound.

Exploration in Bioconjugation and Chemical Biology Tool Development

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology. libretexts.orgwikipedia.org The unique properties of this compound can be harnessed to create novel bioconjugates and chemical biology tools.

The Boc protecting group on the amine allows for selective deprotection and subsequent conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads. nih.gov This enables the creation of precisely engineered biomolecules.

Future research will likely explore the use of this compound in:

Site-Specific Protein Modification: By incorporating this amino acid into a protein sequence (using methods for genetic code expansion), the unique phenyl-isopropyl group can serve as a handle for specific chemical modifications, allowing for the creation of proteins with novel functions. acs.org

Development of Probes: The hydrophobic p-isopropylphenyl side chain can be used to design probes that interact with specific hydrophobic pockets in proteins, aiding in the study of protein-protein interactions or enzyme mechanisms.

Antibody-Drug Conjugates (ADCs): The ability to attach a cytotoxic drug to an antibody in a site-specific manner is crucial for the development of effective ADCs. rsc.org The chemical handles provided by non-natural amino acids like this compound are being explored for this purpose.

Table 2: Potential Applications of this compound in Bioconjugation

| Application | Rationale | Potential Impact |

| Fluorescent Labeling | The Boc group allows for selective deprotection and attachment of a fluorophore. | Enables tracking of peptides and proteins in living cells. libretexts.org |

| Drug Delivery | Can be used as a linker to attach drugs to targeting molecules like antibodies. rsc.org | Development of more effective and targeted therapies. |

| Protein-Protein Interaction Probes | The hydrophobic side chain can mediate interactions with specific protein domains. | Elucidation of complex biological pathways. meilerlab.org |

Computational Design and Predictive Modeling for Structure-Function Relationships of Non-Natural Amino Acids

Computational methods are becoming indispensable in modern chemistry and biology, offering the ability to predict molecular properties and guide experimental design. duke.edunumberanalytics.com For non-natural amino acids like this compound, computational tools can provide profound insights into their behavior and potential applications.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of a peptide containing this amino acid with its target, researchers can understand the key structural features responsible for its activity. nih.govresearchgate.net This knowledge can then be used to design more potent and selective analogs.

De Novo Design: Computational algorithms can be used to design novel peptides and proteins with desired properties from the ground up, incorporating non-natural amino acids to expand the accessible chemical space. duke.eduasu.edunih.gov Machine learning models are also being developed to predict protein function directly from amino acid sequences, which could be extended to include non-natural residues. mit.edu

The synergy between computational modeling and experimental validation will be a powerful driver of innovation in the field of non-natural amino acids, enabling the rational design of molecules with precisely tailored functions. oup.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.